molecular formula C20H19NO4 B7647914 N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide

N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide

Cat. No. B7647914
M. Wt: 337.4 g/mol
InChI Key: RAYVDZOXIAXARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide, also known as Furamidine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the family of benzamidines and has been studied extensively for its antiparasitic, antiviral, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide is not fully understood. However, it is believed to act by binding to the DNA of the parasites and viruses, leading to the inhibition of their replication and proliferation. This compound has a unique structure that allows it to selectively target the DNA of the parasites and viruses, while minimizing its effect on the host cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards the parasites and viruses. It has been found to be well-tolerated in animal studies and has shown minimal adverse effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life.

Advantages and Limitations for Lab Experiments

N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its high cost and limited availability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the research and development of N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide. One potential direction is to explore its potential therapeutic applications in other diseases, such as malaria and Chagas disease. Another direction is to optimize its synthesis method to improve the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide can be synthesized by the reaction of N-benzyl-3-hydroxybenzamide with 2-furaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. This compound has also been studied for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, this compound has shown promising anticancer activity against various cancer cell lines.

properties

IUPAC Name

N-benzyl-N-[2-(furan-2-yl)-2-hydroxyethyl]-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-17-9-4-8-16(12-17)20(24)21(13-15-6-2-1-3-7-15)14-18(23)19-10-5-11-25-19/h1-12,18,22-23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYVDZOXIAXARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(C2=CC=CO2)O)C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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